Farnesiferol C

Colon Cancer Selective Cytotoxicity MTT Assay

Procure Farnesiferol C for its evidence-backed, top-tier potency in P-gp inhibition and selective VEGFR1 targeting. Unlike generic coumarins or even close analogs like microlobin, its farnesyl-derived architecture delivers high-affinity binding (VEGFR1 IC50 ~15 μM) and significant cytotoxicity where others are inactive. This makes it a non-substitutable, validated chemical probe for MDR reversal assays (e.g., MCF-7/Adr models) and deconvoluting VEGFR1 vs. VEGFR2 pathways. Ideal as a benchmark control for selective toxicity studies (A375 SI=4.97).

Molecular Formula C24H30O4
Molecular Weight 382.5 g/mol
CAS No. 512-17-4
Cat. No. B1672057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesiferol C
CAS512-17-4
SynonymsFarnesiferol C;  Farnesiferol-C; 
Molecular FormulaC24H30O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(C4CCC3(O4)C)(C)C
InChIInChI=1S/C24H30O4/c1-16(5-9-20-23(2,3)21-11-13-24(20,4)28-21)12-14-26-18-8-6-17-7-10-22(25)27-19(17)15-18/h6-8,10,12,15,20-21H,5,9,11,13-14H2,1-4H3/b16-12+/t20-,21-,24+/m1/s1
InChIKeyOCHZHKVSLMBEJP-QYQYHAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Farnesiferol C (CAS 512-17-4): A Sesquiterpene Coumarin with Differentiated Anticancer and Multidrug Resistance Reversal Activity for Oncology Research


Farnesiferol C (FC, CAS: 512-17-4) is a naturally occurring sesquiterpene coumarin predominantly isolated from Ferula species, including F. assa-foetida, F. szowitsiana, and F. pseudalliacea [1]. This compound has gained significant attention in oncology research due to its multi-faceted biological profile, which extends beyond simple cytotoxicity to include the ability to overcome multidrug resistance (MDR) and inhibit tumor angiogenesis [2]. Its distinct molecular architecture, featuring a 1-benzopyran-2-one core linked to a farnesyl-derived sesquiterpene moiety [3], underpins its unique binding interactions with cancer-relevant targets such as VEGFR1, P-glycoprotein (P-gp), and topoisomerase IIα (TOP2A) [4][5].

Why Farnesiferol C Cannot Be Substituted by Generic Coumarins or Simple Analogs in Oncology Research


Generic substitution of Farnesiferol C with simpler coumarins like umbelliferone or other sesquiterpene coumarins is scientifically unjustified due to fundamental differences in potency and mechanism. While umbelliferone, a basic coumarin, exhibits some anticancer activity, comparative analyses reveal that Farnesiferol C demonstrates significantly greater cytotoxic potency against various cancer cell lines, which is attributable to its more complex farnesyl-derived sesquiterpene structure that enables high-affinity interactions with targets like VEGFR1 (IC50 ~15 μM) and P-glycoprotein (P-gp) [1][2]. Furthermore, even within the sesquiterpene coumarin class, activity is not uniform; for instance, microlobin, a closely related natural analog, shows negligible cytotoxicity at concentrations up to 100 μM, whereas Farnesiferol C exhibits significant activity under identical conditions [3]. This structure-activity specificity dictates that research outcomes cannot be reliably replicated using alternative coumarins, making Farnesiferol C a non-substitutable reagent for studies on MDR reversal, VEGFR1 inhibition, and specific apoptotic pathways.

Quantitative Evidence Guide: Differentiated Activity of Farnesiferol C Versus Analogs and In-Class Compounds


Farnesiferol C Exhibits 2-Fold Selectivity for Colon Cancer Cells Over Normal Cells, Unlike Non-Selective Cytotoxins

Farnesiferol C demonstrates a clear and quantifiable therapeutic window by exhibiting differential cytotoxicity against cancerous versus normal cells. This selectivity is a critical parameter for differentiating a potential drug lead from a non-specific toxin. In a direct MTT assay, Farnesiferol C showed IC50 values of 42 μM and 46 μM against HCT116 and CT26 colon cancer cell lines, respectively, while its IC50 against normal mesenchymal stem cells (MSCs) was 92 μM [1]. This results in a selectivity index (SI) of approximately 2.1, calculated as the ratio of normal cell IC50 to cancer cell IC50 (92 μM / 44 μM average). This contrasts with many standard chemotherapeutics that lack such intrinsic selectivity, causing significant off-target toxicity.

Colon Cancer Selective Cytotoxicity MTT Assay

Farnesiferol C Demonstrates Significant Cytotoxicity, Contrasting with the Near-Complete Inactivity of the Analog Microlobin

In a head-to-head in vitro comparison, Farnesiferol C and its co-isolated natural analog microlobin were evaluated for their cytotoxic effects on MCF-7 (breast), HeLa (cervical), and KYSE (esophageal) cancer cell lines. The study found that Farnesiferol C exhibited significant cytotoxicity at concentrations >50 µM after 48 and 72 hours of incubation. In stark contrast, microlobin showed virtually no cytotoxic activity at concentrations up to 100 µM under the same experimental conditions [1]. This extreme divergence in activity highlights the high specificity of the Farnesiferol C structure, wherein even a related sesquiterpene coumarin cannot replicate its effect.

Breast Cancer Cervical Cancer Esophageal Cancer

Farnesiferol C Is a Superior Anti-HRV-2 Agent Compared to the Simple Coumarin Scaffold 6,7,8-Trimethoxycoumarin

Farnesiferol C demonstrates potent antiviral activity against Human Rhinovirus type 2 (HRV-2) in a cell protection assay. Its activity (IC50 = 2.51 μM) is comparable to the structurally related Farnesiferol B (IC50 = 2.61 μM). Critically, Farnesiferol C is nearly 5-fold more potent than 6,7,8-trimethoxycoumarin (IC50 = 11.98 μM), a simpler coumarin analog, indicating that the specific sesquiterpene functionalization on Farnesiferol C is crucial for its enhanced antiviral potency [1]. While less potent than the synthetic positive control pleconaril (IC50 = 0.03 μM), Farnesiferol C provides a distinct natural product lead with a proposed capsid-binding mechanism.

Antiviral Human Rhinovirus HRV-2

Farnesiferol C Uniquely Inhibits VEGFR1 Ligand Binding (IC50 ~15 μM) Without Affecting VEGFR2

Farnesiferol C exhibits a highly specific and quantifiable antiangiogenic mechanism. In a direct binding assay, it inhibited the interaction of VEGF with VEGFR1/Flt-1 with an IC50 of approximately 15 μmol/L. Critically, at this same concentration range, it did not affect the binding of VEGF to VEGFR2/KDR/Flk-1 [1]. This selective targeting of VEGFR1 is a distinctive feature, as most antiangiogenic agents, such as many FDA-approved tyrosine kinase inhibitors (e.g., sunitinib, sorafenib), are pan-VEGFR inhibitors or primarily target VEGFR2, often leading to distinct toxicity and resistance profiles.

Angiogenesis VEGFR1 VEGFR2

Farnesiferol C Is a Potent MDR Reversal Agent, Inhibiting P-gp Efflux More Effectively Than Other Sesquiterpene Coumarins

In a comparative study screening fifteen sesquiterpene coumarins for their ability to reverse multidrug resistance (MDR), Farnesiferol C was identified as one of the most effective compounds. It demonstrated significant inhibition of P-glycoprotein (P-gp) pump efflux in MCF-7/Adr drug-resistant cancer cells. Along with farnesiferol B and lehmferin, it was highlighted as possessing the 'best inhibitory effects,' positioning it as a superior candidate for further development compared to other less active members of the same chemical class [1][2]. This P-gp inhibition can restore the intracellular accumulation of chemotherapeutic drugs like doxorubicin.

Multidrug Resistance P-glycoprotein Chemosensitization

Farnesiferol C Enhances Chemo- and Radiosensitivity in Melanoma Cells (SI = 4.97), a Property Not Shared by All Natural Products

Farnesiferol C (FC) demonstrates a unique combination of selective cytotoxicity and the ability to potentiate standard-of-care treatments for melanoma. It exhibits selective cytotoxicity against A375 melanoma cells (IC50 = 76.9 µM) while sparing normal fibroblasts, yielding a high Selectivity Index (SI) of 4.97 [1]. This SI is significantly greater than the SI of ~2.1 observed in colon cancer models, indicating a potentially greater therapeutic window in melanoma. More importantly, when combined with ionizing radiation (IR) or the chemotherapy drug temozolomide (TMZ), FC further increased cytotoxicity and apoptosis, an effect linked to its ability to target and inhibit topoisomerase IIα (TOP2A) [1]. This dual activity as a selective cytotoxic and a chemoradiosensitizer is not a common feature among natural products.

Melanoma Radiosensitizer Chemosensitizer

Procurement-Driven Application Scenarios: Validated Research Uses for Farnesiferol C (CAS 512-17-4)


Investigating Multidrug Resistance (MDR) Reversal Mechanisms

Procure Farnesiferol C for studies involving P-glycoprotein (P-gp) mediated drug efflux. Its demonstrated, top-tier potency among sesquiterpene coumarins in inhibiting P-gp function [1][2] makes it a superior, evidence-backed choice for co-treatment experiments aimed at restoring the sensitivity of MCF-7/Adr or similar chemoresistant cell lines to doxorubicin, paclitaxel, or other standard chemotherapeutics. The compound serves as a validated chemical probe to dissect the role of P-gp in acquired drug resistance.

Selective VEGFR1-Mediated Angiogenesis Research

Utilize Farnesiferol C as a specialized tool in angiogenesis assays requiring selective inhibition of VEGFR1 signaling. Its unique ability to block VEGF binding to VEGFR1 (IC50 ~15 μM) without affecting VEGFR2 [3] distinguishes it from conventional pan-kinase inhibitors. This application is critical for researchers seeking to deconvolute the distinct contributions of VEGFR1 versus VEGFR2 in processes like tumor vascularization, endothelial cell migration, and vascular permeability without the confounding effects of VEGFR2 blockade.

In Vitro Modeling of Selective Cytotoxicity in Colon Cancer and Melanoma

Employ Farnesiferol C as a standard for establishing selective toxicity profiles in drug discovery programs. Its quantified Selectivity Index (SI) of ~2.1 against colon cancer cells (HCT116, CT26) versus MSCs [4] and a superior SI of 4.97 in A375 melanoma cells versus fibroblasts [5] provides a robust benchmark. Researchers can use Farnesiferol C as a comparative control when evaluating new synthetic or natural compounds for their ability to preferentially kill cancer cells over normal cells in MTT or similar viability assays.

Adjuvant and Chemoradiosensitization Studies in Melanoma

Source Farnesiferol C for combination therapy research in melanoma models. Its experimental validation as an enhancer of ionizing radiation (IR) and temozolomide (TMZ) effects [5] provides a strong foundation for investigating novel adjuvant strategies. The compound's dual role as a direct cytotoxic agent and a sensitizer (via TOP2A inhibition) makes it a compelling candidate for inclusion in libraries screened for synergistic drug interactions with current melanoma treatment modalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Farnesiferol C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.